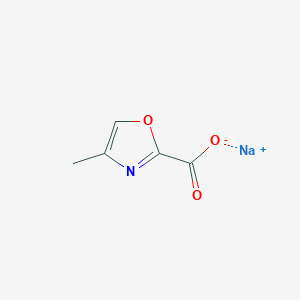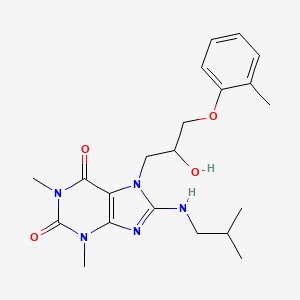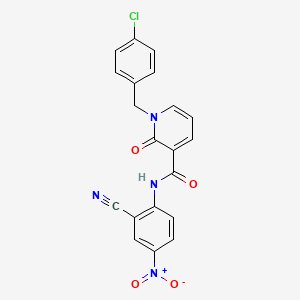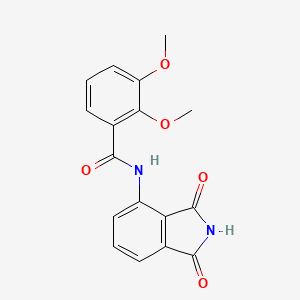
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Heterocyclic N-Oxide Molecules in Research
Synthesis and Catalytic Applications
Heterocyclic N-oxide derivatives, including those related to pyridine and pyrazine, are versatile intermediates in organic synthesis and catalysis. These compounds have been utilized in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. The unique chemical properties of these derivatives make them crucial in the development of medicinal applications, showing potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold, similar in structure to the compound , is highlighted for its versatility in interacting with kinase enzymes through multiple binding modes. This adaptability has led to its widespread use in designing kinase inhibitors, offering insights into potential therapeutic applications and contributing to a deeper understanding of kinase-related diseases (Wenglowsky, 2013).
Energetic Materials Research
High-nitrogen azine compounds, including pyrazines, have garnered attention for their applications in energetic materials. Studies have focused on the synthetic methods, structural analyses, and the exploration of their physical, chemical, sensitivity, thermal, and detonation properties. This research is driving innovations in propellants, explosives, and gas generators, underscoring the potential of such compounds in high-energy density applications (Yongjin & Shuhong, 2019).
Propiedades
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)12-2-1-10(7-21-12)14(23)22-6-3-11(9-22)24-13-8-19-4-5-20-13/h1-2,4-5,7-8,11H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTJWWMOQJXZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-Methyl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2630784.png)





![N-(2-ethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2630792.png)

![1-(2,5-Dichlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2630797.png)


![N-[1-(1,3-Benzodioxol-5-yl)-3-hydroxypropyl]but-2-ynamide](/img/structure/B2630802.png)